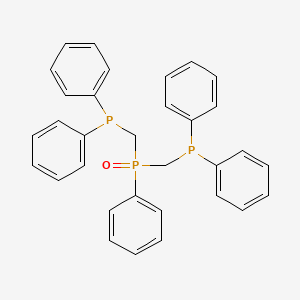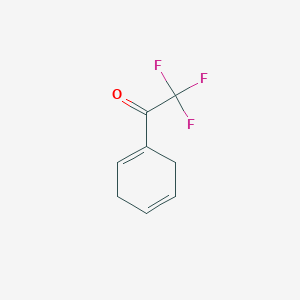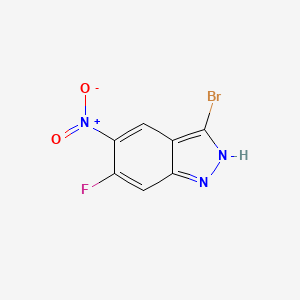
2-(4,4-Dimethylcyclohexyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Dimethylcyclohexyl)benzoic acid is an organic compound that features a benzoic acid moiety attached to a cyclohexane ring with two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethylcyclohexyl)benzoic acid typically involves the reaction of 4,4-dimethylcyclohexanone with a suitable benzoic acid derivative. One common method is the Friedel-Crafts acylation, where the cyclohexanone is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Dimethylcyclohexyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The carbonyl group in the benzoic acid can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) for nitration or iron (Fe) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate salts, while reduction would produce alcohol derivatives.
Scientific Research Applications
2-(4,4-Dimethylcyclohexyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(4,4-Dimethylcyclohexyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoic acid moiety can act as a ligand, binding to active sites on enzymes or receptors and modulating their activity. The cyclohexane ring provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog with a single carboxyl group attached to a benzene ring.
4,4-Dimethylcyclohexanone: A related compound with a similar cyclohexane ring structure but lacking the benzoic acid moiety.
2,4-Dimethylbenzoic acid: Another analog with methyl groups on the aromatic ring instead of the cyclohexane ring.
Uniqueness
2-(4,4-Dimethylcyclohexyl)benzoic acid is unique due to the combination of the benzoic acid moiety and the cyclohexane ring with two methyl groups. This structure provides distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C15H20O2 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(4,4-dimethylcyclohexyl)benzoic acid |
InChI |
InChI=1S/C15H20O2/c1-15(2)9-7-11(8-10-15)12-5-3-4-6-13(12)14(16)17/h3-6,11H,7-10H2,1-2H3,(H,16,17) |
InChI Key |
KPCGCHSKQBLPNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=CC=C2C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


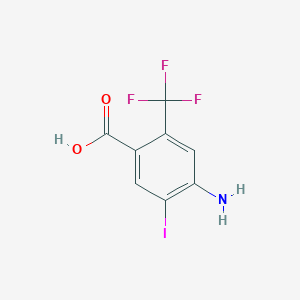
![2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
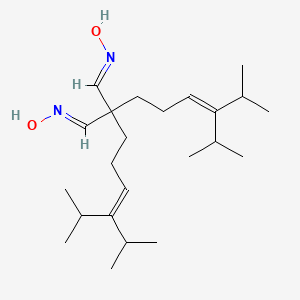
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)
![2-(8-Azabicuclo[3.2.1]octan-8-yl)ethan-1-amine](/img/structure/B12837915.png)

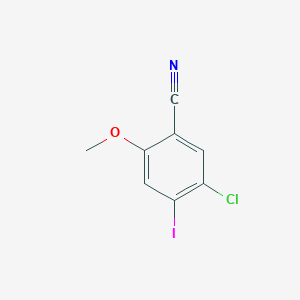
![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)

![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)
